Cas no 1897-47-8 (2-chlorobenzene-1,4-dicarbonitrile)
2-chlorobenzene-1,4-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-chlorobenzene-1,4-dicarbonitrile
- 1897-47-8
- 2-Chloroterephthalodinitrile
- 2-Chloroterephthalonitrile
- SCHEMBL2947436
- BRN 2441887
- Chloroterephthalonitrile
- 1,4-Benzenedicarbonitrile, 2-chloro-
- DTXSID30940485
- 2-Chloro-1,4-benzenedicarbonitrile
- 1-Chloro-2,5-dicyanobenzene
- CHEMBL3248225
- Terephthalonitrile, chloro-
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- Inchi: 1S/C8H3ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H
- InChI Key: FUXVXOPFTHRBNH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C#N)C=CC=1C#N
Computed Properties
- Exact Mass: 161.99859
- Monoisotopic Mass: 161.998476
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 47.6
Experimental Properties
- Density: 1.34
- Boiling Point: 312.6°C at 760 mmHg
- Flash Point: 148.4°C
- Refractive Index: 1.586
- PSA: 47.58
2-chlorobenzene-1,4-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010069468-5g |
1-Chloro-2,5-dicyanobenzene |
1897-47-8 | 95% | 5g |
$1599.00 | 2023-09-02 |
2-chlorobenzene-1,4-dicarbonitrile Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-chlorobenzene-1,4-dicarbonitrile
Introduction to 2-Chlorobenzene-1,4-Dicarbonitrile (CAS No. 1897-47-8)
2-Chlorobenzene-1,4-dicarbonitrile, also known by its CAS registry number CAS No. 1897-47-8, is a unique organic compound that has garnered significant attention in the field of organics chemistry. This compound belongs to the class of aromatic nitriles and features two cyano groups (-CN) attached to a benzene ring, with one chlorine atom positioned at the second carbon. The structure of 2-chlorobenzene-1,4-dicarbonitrile is highly symmetrical, making it an interesting subject for both academic research and industrial applications.
Over the years, 2-chlorobenzene-1,4-dicarbonitrile has been studied for its potential in various chemical reactions. Its reactivity is influenced by the electron-withdrawing effects of the cyano groups and the electron-withdrawing nature of the chlorine atom. These functional groups make the compound highly reactive towards nucleophilic substitution reactions, particularly at the positions ortho and para to the substituents. This has led to its use as an intermediate in the synthesis of more complex aromatic compounds.
Recent studies have focused on the sustainable synthesis of 2-chlorobenzene-1,4-dicarbonitrile, with particular emphasis on environmentally friendly methods. One notable advancement involves the use of catalytic hydrogenation techniques to reduce the compound's precursor, thereby minimizing the environmental impact of traditional synthetic routes. These developments align with the growing demand for green chemistry practices in the pharmaceutical and chemical industries.
The compound's unique electronic properties make it a valuable tool in material science. Researchers have explored its potential as a building block for the synthesis of advanced materials, including polymers and coordination compounds. For instance, 2-chlorobenzene-1,4-dicarbonitrile has been utilized in the fabrication of conductive polymers due to its ability to form stable coordination complexes with transition metals. This has opened up new avenues for its application in electronic devices, such as sensors and actuators.
In the realm of pharmaceutical research, 2-chlorobenzene-1,4-dicarbonitrile has shown promise as a lead compound for drug discovery. Its structural features, including the presence of multiple electron-withdrawing groups, make it an excellent candidate for designing molecules with specific pharmacological activities. Recent investigations have focused on its potential as an anticancer agent, where the compound's ability to modulate key signaling pathways in cancer cells has been explored.
The environmental impact of 2-chlorobenzene-1,4-dicarbonitrile is another area of active research. Studies have examined its biodegradability and toxicological profile to assess its suitability for large-scale industrial applications. These findings are crucial for ensuring the compound's safe use in various chemical processes and for minimizing its potential impact on ecosystems.
Looking ahead, the continued exploration of 2-chlorobenzene-1,4-dicarbonitrile's properties will undoubtedly yield new insights into its applications across diverse fields. As scientific advancements unlock new possibilities, this compound is poised to play a pivotal role in shaping the future of chemical innovation.
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